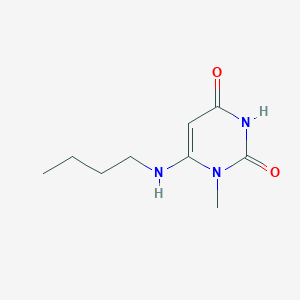

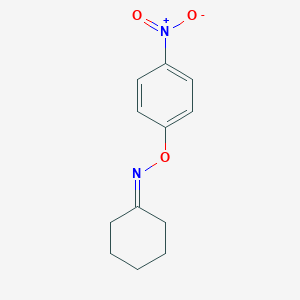

N-(4-nitrophenoxy)cyclohexanimine

Beschreibung

“N-(4-nitrophenoxy)cyclohexanimine” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . It is listed under CAS number 13680-08-5 .

Synthesis Analysis

The synthesis of “this compound” or similar compounds has been mentioned in several studies . For instance, hexakis (4-nitrophenoxy) cyclotriphosphazene (HNTP) was synthesized and added into polycarbonate (PC) as an intumescent flame retardant and charring agent . The chemical structure of HNTP was confirmed by hydrogen and phosphorus nuclear magnetic resonance (1H-NMR, 31P-NMR), energy-dispersive spectroscopy, and Fourier transform infrared (FTIR) .Chemical Reactions Analysis

In terms of chemical reactions, “this compound” or similar compounds have been used as flame retardants . For example, HNTP was added to polycarbonate (PC) as an intumescent flame retardant . The flame retardancy and thermal degradation behavior of composites were investigated with limiting oxygen index (LOI), UL-94 vertical burning test, microscale combustion calorimeter (MCC), and thermogravimetric analysis (TG) .Eigenschaften

IUPAC Name |

N-(4-nitrophenoxy)cyclohexanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-14(16)11-6-8-12(9-7-11)17-13-10-4-2-1-3-5-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGURZCSMXENHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[6-methyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372159.png)

![[1-[(6R)-2-acetamido-5-(1-benzylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]-1-acetyloxypropan-2-yl] acetate](/img/structure/B372160.png)

![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B372161.png)

![N-[6,7-dimethyl-5-(1-methylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-1-methylpyridin-1-ium-3-carboxamide](/img/structure/B372163.png)

![ethyl 1,2-dimethyl-4-{[(methylamino)carbothioyl]amino}-1H-imidazole-5-carboxylate](/img/structure/B372180.png)